molecular formula C10H11N3 B2530197 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine CAS No. 374814-14-9

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Cat. No.: B2530197
CAS No.: 374814-14-9
M. Wt: 173.219
InChI Key: KZJSLRBWGWOLKO-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9) is an aromatic amine with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical research. Its structure, featuring both an aniline and a pyrazole moiety, makes it a valuable precursor for generating derivatives with potential biological activity. Pyrazole-containing compounds are a pharmacologically significant class, found in agents with diverse therapeutic activities, including anti-inflammatory, antibacterial, and antidepressant properties . Specifically, this aniline derivative is a crucial intermediate in constructing molecules like benzamides and benzenesulfonamides via further coupling reactions . Research on structurally related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has demonstrated promising in vitro antileishmanial profiles against Leishmania infantum and Leishmania amazonensis , with some compounds showing activity comparable to the reference drug pentamidine but with lower cytotoxicity . Furthermore, analogous pyrazole benzamide compounds synthesized via Palladium-catalyzed Suzuki cross-coupling have exhibited significant antibacterial activity against clinically isolated, drug-resistant strains of bacteria, such as NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae . These studies highlight the value of this compound as a key starting material in medicinal chemistry for developing novel anti-infective agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJSLRBWGWOLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374814-14-9
Record name 4-(5-methyl-1H-pyrazol-1-yl)benzenamine
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Synthetic Methodologies and Strategies for 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Established Synthetic Routes for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a foundational step in the synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine. Chemists have primarily relied on two robust methodologies: cycloaddition and condensation reactions.

Cycloaddition Reactions for Pyrazole Core Construction

One of the most effective methods for constructing the pyrazole core is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically entails reacting a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction proceeds by heating the components, often without the need for a catalyst, affording the pyrazole products in high yields under solvent-free conditions.

Another variant of the [3+2] cycloaddition uses nitrile imines, generated in situ from hydrazonoyl halides, which react with alkynes or alkyne surrogates. This method is particularly valued for its high regioselectivity, allowing for the controlled synthesis of specifically substituted pyrazoles.

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis

1,3-Dipole SourceDipolarophileConditionsProduct TypeReference
Diazo CompoundsAlkynesHeating, solvent-freeSubstituted Pyrazoles
Hydrazonoyl Halidesα-BromocinnamaldehydeTriethylamine, room temp.1,3,4,5-Tetrasubstituted Pyrazoles
Difluoroacetohydrazonoyl BromidesYnones, AlkynoatesMild conditionsDifluoromethyl-substituted Pyrazoles

Condensation Reactions Involving Hydrazines and Carbonyl Compounds for Pyrazoline Precursors

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, a method first established by Knorr. This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the ready availability of starting materials. The process involves the reaction of a hydrazine derivative with a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound.

The reaction typically proceeds through the formation of a pyrazoline intermediate, which is a partially saturated five-membered ring. This intermediate can then be aromatized to the stable pyrazole ring, often through in situ oxidation or by heating in a solvent like DMSO under an oxygen atmosphere. The general method for synthesizing 4H-pyrazoles involves the condensation of 1,3-diketones with hydrazine.

Table 2: Condensation Reactions for Pyrazole Formation

Hydrazine DerivativeCarbonyl CompoundIntermediateConditions for AromatizationProduct TypeReference
Hydrazine Hydrate1,3-DiketonesPyrazolineHeating in DMSO with O₂3,5-Disubstituted Pyrazoles
Phenylhydrazine (B124118)Ethyl AcetoacetatePhenylhydrazoneAcetic Acid, 90 °C3-Methyl-1-phenyl-5-pyrazolone
Hydrazine MonohydrochlorideKetones, AldehydesPyrazolineIn situ oxidation with BromineSubstituted Pyrazoles
Tosylhydrazonesα,β-Unsaturated CarbonylsN/A (Direct formation)Microwave irradiation, solvent-free3,5-Disubstituted-1H-pyrazoles

Strategies for Introducing the Benzenamine Moiety

Attaching the 4-aminophenyl (benzenamine) group to the nitrogen at the 1-position of the pyrazole ring can be achieved through two primary strategies: direct synthesis from a substituted hydrazine or post-synthesis functionalization via coupling reactions.

Direct Functionalization Approaches

The most straightforward method to synthesize this compound is a direct functionalization approach. This involves using a substituted phenylhydrazine as the nitrogen source in the condensation reaction. Specifically, (4-aminophenyl)hydrazine or a precursor like (4-nitrophenyl)hydrazine is reacted with pentane-2,4-dione (acetylacetone).

Using (4-nitrophenyl)hydrazine is often preferred. The condensation reaction proceeds to form 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole. The nitro group is then subsequently reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl) to yield the final product. This two-step sequence is highly efficient and avoids potential side reactions associated with the free amino group during the initial condensation. A similar direct approach involves the electrophilic amination of aromatic amines, followed by in-situ condensation with a 1,3-dicarbonyl compound to yield N-aryl pyrazoles.

Coupling Reactions for Aryl-Pyrazole Linkage

Common methods for this aryl-pyrazole linkage include:

Chan-Lam Coupling: This copper-catalyzed reaction couples an N-H bond of the pyrazole with an arylboronic acid. For the target molecule, 5-methyl-1H-pyrazole would be reacted with (4-aminophenyl)boronic acid or, more commonly, (4-nitrophenyl)boronic acid followed by reduction.

Ullmann Condensation: A classical copper-catalyzed method that couples the pyrazole with an aryl halide, such as 1-iodo-4-nitrobenzene, in the presence of a base.

Suzuki Coupling: This palladium-catalyzed reaction can be used to couple a halogenated pyrazole with an arylboronic acid. For instance, 1-bromo-5-methyl-1H-pyrazole could be coupled with (4-aminophenyl)boronic acid.

These coupling reactions provide a versatile route to N-aryl pyrazoles, accommodating a wide range of functional groups.

Table 3: Comparison of Coupling Reactions for N-Arylation of Pyrazole

Coupling ReactionPyrazole SubstrateAryl SubstrateCatalyst SystemKey AdvantagesReference
Chan-Lam5-Methyl-1H-pyrazole(4-Nitrophenyl)boronic acidCopper salts (e.g., Cu(OAc)₂)Mild conditions, tolerates various functional groups
Ullmann5-Methyl-1H-pyrazole1-Iodo-4-nitrobenzeneCopper powder or saltsClassic, robust method
Suzuki1-Bromo-5-methyl-1H-pyrazole(4-Aminophenyl)boronic acidPalladium catalyst + LigandHigh yields, broad substrate scope

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact.

Key areas of optimization include:

Catalyst Selection: In coupling reactions, the choice of catalyst and ligand is paramount. For Chan-Lam couplings, different copper salts can be screened to find the most effective one. For Suzuki couplings, a variety of palladium catalysts and phosphine (B1218219) ligands can be tested to achieve optimal results.

Solvent and Base: The solvent and base system can significantly influence reaction outcomes, particularly in coupling reactions. For instance, in the copper-catalyzed N-arylation of 3(5)-nitro-1H-pyrazole, a methanol/NaOH system was found to be effective.

Energy Input: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for condensation reactions. This green chemistry approach offers a significant advantage over conventional heating methods.

Reaction Concentration and Temperature: Adjusting the concentration of reactants and the reaction temperature is a standard practice to enhance reaction rates and yields. For direct amination-condensation reactions, heating to 85 °C in DMF was identified as optimal.

By systematically adjusting these parameters, synthetic routes can be refined to be more efficient, cost-effective, and scalable for the production of this compound.

Alternative and Novel Synthetic Pathways for this compound Precursors

Novel synthetic routes are continually being explored to improve efficiency and expand the scope of available molecules. One such strategy involves C-F activation for the synthesis of N-arylpyrazole derivatives. This method is particularly useful when starting from highly fluorinated aromatic compounds. The strong carbon-fluorine bond can be cleaved and replaced with a carbon-nitrogen bond under specific conditions, typically nucleophilic aromatic substitution (SNAr).

This approach can be applied to the synthesis of precursors for the target molecule. For example, reacting a pyrazole, such as 5-methyl-1H-pyrazole, with a fluoroaromatic compound like 4-fluoroaniline (B128567) or 1-fluoro-4-nitrobenzene (B44160) in the presence of a strong base can lead to the desired N-arylpyrazole. Research on related structures has shown that a mixture of a substituted pyrazole, a fluoroaromatic compound, and a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMSO can effectively form the C-N bond upon heating. This strategy avoids the need for a transition metal catalyst, offering a potentially simpler and more cost-effective synthetic route.

The synthesis of this compound is fundamentally a process of connecting two key building blocks, or synthons: a 5-methylpyrazole unit and a 4-aminophenyl unit. The development of efficient methods to prepare these intermediates is crucial.

A common and versatile method for synthesizing 1-arylpyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov For the target molecule, this would involve reacting 4-aminophenylhydrazine with a suitable diketone that would yield the 5-methylpyrazole ring.

Alternatively, a widely used approach begins with 4-nitrophenylhydrazine. nih.gov This intermediate is reacted with a β-ketonitrile or a 1,3-diketone to form the 1-(4-nitrophenyl)-5-methyl-1H-pyrazole. nih.gov The nitro group is advantageous as it is strongly electron-withdrawing, which can facilitate the initial condensation reaction. Subsequently, the nitro group is reduced to the desired amine functionality of the final product. This reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like iron powder with an acid. nih.gov This two-step sequence (nitration followed by reduction) is a robust and frequently employed strategy in the synthesis of aromatic amines. nih.gov


Spectroscopic and Advanced Structural Characterization of 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, the spectrum is expected to show distinct signals corresponding to the protons on the benzenamine ring, the pyrazole (B372694) ring, and the methyl group.

Based on the structure, the following proton environments are anticipated:

Amino (NH₂) Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Benzenamine Aromatic Protons: The para-substituted benzene (B151609) ring will show a typical AA'BB' system, appearing as two doublets. The protons ortho to the amino group will be shifted upfield compared to those ortho to the pyrazole ring due to the electron-donating nature of the amino group.

Pyrazole Aromatic Protons: Two distinct signals, likely doublets, for the two protons on the pyrazole ring.

Methyl (CH₃) Protons: A singlet corresponding to the three protons of the methyl group attached to the pyrazole ring.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
-NH₂ (Benzenamine)~3.5 - 4.5Broad SingletShift is solvent-dependent.
Ar-H (Benzenamine, ortho to -NH₂)~6.7 - 6.9DoubletUpfield shift due to electron-donating -NH₂ group.
Ar-H (Benzenamine, ortho to pyrazole)~7.2 - 7.5DoubletDownfield shift due to the pyrazole substituent.
-CH= (Pyrazole, H-4)~6.1 - 6.3DoubletCorresponds to the proton at position 4 of the pyrazole ring.
-CH= (Pyrazole, H-3)~7.4 - 7.6DoubletCorresponds to the proton at position 3 of the pyrazole ring.
-CH₃ (Pyrazole)~2.2 - 2.4SingletAttached to C-5 of the pyrazole ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The spectrum for this compound is expected to show ten distinct signals, corresponding to each carbon atom in its asymmetric structure.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
Ar-C (Benzenamine, C-NH₂)~145 - 148Quaternary carbon attached to the amino group.
Ar-C (Benzenamine, CH ortho to -NH₂)~114 - 116Shielded by the electron-donating -NH₂ group.
Ar-C (Benzenamine, CH ortho to pyrazole)~122 - 125Deshielded by the pyrazole ring.
Ar-C (Benzenamine, C-pyrazole)~130 - 135Quaternary carbon attached to the pyrazole ring.
-C= (Pyrazole, C-5)~148 - 152Quaternary carbon attached to the methyl group.
=CH- (Pyrazole, C-4)~106 - 108Carbon at position 4 of the pyrazole ring.
=CH- (Pyrazole, C-3)~140 - 142Carbon at position 3 of the pyrazole ring.
-CH₃ (Pyrazole)~12 - 15Methyl group carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. lehigh.edu A DEPT experiment would provide valuable confirmation of the carbon assignments.

DEPT-90 Spectrum: This experiment would exclusively show signals for CH carbons. For this compound, four signals are expected, corresponding to the four CH carbons of the benzenamine ring and the two CH carbons of the pyrazole ring. mdpi.com

DEPT-135 Spectrum: This spectrum displays CH₃ and CH groups as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent. For this molecule, the DEPT-135 spectrum would show positive signals for the methyl carbon and the six methine carbons, and no negative signals as there are no CH₂ groups. lehigh.edumdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For related aniline (B41778) and pyrazole structures, characteristic N-H stretching bands for the primary amine appear in the range of 3300-3500 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are also expected.

Vibrational ModeExpected Absorption Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 3000-CH₃
Aromatic C=C Stretch1500 - 1650Aromatic Rings
C=N Stretch1550 - 1650Pyrazole Ring
C-N Stretch1250 - 1350Aryl-Amine & Pyrazole-Aryl

In analogous compounds like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline N-H stretches are observed at 3448 cm⁻¹ and 3328 cm⁻¹, with aromatic ring vibrations appearing around 1626 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₁₁N₃, with a calculated monoisotopic mass of approximately 173.10 Da. researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173. In electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be observed at m/z = 174.

The fragmentation pattern can provide further structural evidence. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z = 158.

Cleavage of the pyrazole ring.

Fission at the N-N bond or the C-N bond connecting the two rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the extent of conjugation in the molecule. The structure of this compound contains two aromatic rings, which constitute a significant chromophore.

The spectrum is expected to show strong absorptions in the UV region, typically between 250 and 350 nm, corresponding to π → π* electronic transitions within the conjugated system formed by the benzenamine and pyrazole rings. The exact position of the maximum absorbance (λmax) is influenced by the solvent. For some pyrazole derivatives, transitions have been noted in the 290-325 nm range.

Computational Chemistry and Theoretical Investigations of 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, from which a variety of properties can be derived. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. Studies on various pyrazole (B372694) derivatives consistently employ DFT methods to predict their molecular and electronic properties. researchgate.netnih.govasianpubs.org

Optimized Geometric Parameters and Conformational Studies

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral (torsional) angles.

For 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, one would expect the geometry to be influenced by the orientation of the pyrazole ring relative to the benzenamine ring. The dihedral angle between these two rings is a critical parameter that affects the extent of electronic communication between them. In related structures, such as N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, the dihedral angles between the pyrazole and adjacent phenyl rings have been found to be significant, indicating a non-planar arrangement. nih.gov Conformational studies would explore the energy landscape associated with the rotation around the C-N bond connecting the two rings to identify the most stable conformer(s).

Interactive Data Table: Representative Geometric Parameters of Pyrazole-Containing Compounds (Illustrative)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.39 - 1.41118 - 121
C-N (pyrazole ring)1.32 - 1.38106 - 112
N-N (pyrazole ring)1.34 - 1.37108 - 111
C-N (inter-ring)1.42 - 1.45118 - 122

Note: This table presents typical ranges for geometric parameters in pyrazole-containing aromatic compounds and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

In a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzenamine moiety, while the LUMO may be distributed over the pyrazole ring and the phenyl group. The precise distribution and energies of these orbitals would determine the molecule's electronic transition properties and its behavior in chemical reactions. For instance, in related pyrazole derivatives, the HOMO is often found on the phenyl ring system, while the LUMO can be located on the pyrazole or other attached functional groups. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically denote negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic rings would likely exhibit positive potential. MEP analysis of similar molecules has been instrumental in identifying their reactive centers. nih.gov

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as the delocalization of a lone pair into an antibonding orbital (hyperconjugation).

In this compound, NBO analysis would be expected to reveal significant delocalization of the nitrogen lone pair of the amino group into the π-system of the benzene (B151609) ring. Furthermore, interactions between the pyrazole and benzenamine rings could also be quantified. Studies on other pyrazole derivatives have successfully used NBO analysis to elucidate these types of electronic interactions. nih.gov

Prediction of Spectroscopic Data (e.g., IR Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying unknown compounds.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies are often scaled to account for systematic errors in the theoretical methods. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations have been used to assign the N-H stretching and aromatic ring vibrations in its IR spectrum. mdpi.com

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (both ¹H and ¹³C) is another important application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. nih.gov For this compound, theoretical NMR spectra would help in the assignment of the various proton and carbon signals.

Reaction Mechanisms and Chemical Transformations of 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Electrophilic Aromatic Substitution Reactions on the Benzenamine Ring

The benzenamine portion of 4-(5-methyl-1H-pyrazol-1-yl)benzenamine is highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are dictated by the combined electronic effects of the amino (-NH₂) group and the 1-(5-methyl-1H-pyrazolyl) substituent.

The amino group is a potent activating group and an ortho, para-director. This is due to the nitrogen's lone pair of electrons, which can be donated into the benzene (B151609) ring through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. msu.edu This donation significantly increases the electron density at the positions ortho and para to the amino group, making them the primary sites of electrophilic attack.

The 1-(5-methyl-1H-pyrazolyl) group, attached to the benzene ring at the position para to the amino group, also influences the reaction. While pyrazole (B372694) itself is an aromatic heterocycle, when it acts as a substituent, its electronic effect can be complex. Generally, N-arylpyrazoles can exhibit both electron-donating and electron-withdrawing characteristics depending on the reaction conditions. However, the dominant directing effect in this molecule comes from the strongly activating amino group.

Given that the para position is already occupied by the pyrazolyl substituent, electrophilic attack will be directed to the positions ortho to the amino group (C2 and C6).

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Primary Product(s)
Nitration HNO₃, H₂SO₄ 2-Nitro-4-(5-methyl-1H-pyrazol-1-yl)benzenamine
Halogenation Br₂, FeBr₃ 2-Bromo-4-(5-methyl-1H-pyrazol-1-yl)benzenamine
Sulfonation SO₃, H₂SO₄ 2-Amino-5-(5-methyl-1H-pyrazol-1-yl)benzenesulfonic acid

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Amino-5-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone |

Note: Friedel-Crafts reactions can be problematic with anilines as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group is often required. youtube.com

The mechanism for these reactions follows the general two-step pathway for electrophilic aromatic substitution. msu.edumasterorganicchemistry.com First, the electrophile is attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring in this compound contains two nitrogen atoms with distinct chemical environments and reactivity. mdpi.comnih.gov

N1 (Pyrrole-like): This nitrogen is bonded to the benzenamine ring and is part of the aromatic system. Its lone pair is delocalized within the pyrazole ring to maintain aromaticity. Consequently, it is non-basic and not nucleophilic.

N2 (Pyridine-like): This nitrogen atom has its lone pair of electrons located in an sp² hybrid orbital, perpendicular to the aromatic π-system. This lone pair is available for donation, making the N2 atom basic and nucleophilic. mdpi.com

The pyridine-like N2 atom can be protonated by acids or can act as a nucleophile, reacting with electrophiles such as alkyl halides. This reactivity is a key feature of pyrazole chemistry, allowing for the formation of pyrazolium (B1228807) salts. mdpi.com The basicity of the N2 atom is influenced by the substituents on the pyrazole ring.

Nucleophilic Reactivity of the Aniline (B41778) Amine Group

The primary amine (-NH₂) group of the aniline moiety is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is lower than that of aliphatic amines because the lone pair is delocalized into the adjacent benzene ring through resonance. msu.edu Despite this reduced reactivity, the amine group readily participates in a variety of nucleophilic reactions.

Common Nucleophilic Reactions:

Acylation: The amine group reacts with acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group during other transformations, such as nitration.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. msu.edu

Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452) (NaNO₂), the primary amine is converted into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer or related reactions.

Schiff Base Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases). For instance, it can react with substituted benzaldehydes in the presence of an acid catalyst. researchgate.net

The rate of these nucleophilic reactions is influenced by the electronic properties of the substituent groups on the aniline ring. researchgate.net

Mechanistic Understanding of Pyrazole Ring Modifications

While the pyrazole ring is generally stable due to its aromaticity, it can undergo certain chemical transformations.

Electrophilic Substitution on the Pyrazole Ring: Electrophilic substitution on an N-substituted pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon atom. researchgate.net The reaction proceeds through an addition-elimination mechanism similar to that of other aromatic compounds. The reactivity of the pyrazole ring towards electrophiles is influenced by the nature of the substituent at the N1 position. The 4-aminophenyl group at N1 is an activating group, which should facilitate electrophilic attack at the C4 position of the pyrazole ring.

Table 2: Potential Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Type Reagents Expected Product
Nitration HNO₃/H₂SO₄ 4-(4-Nitro-5-methyl-1H-pyrazol-1-yl)benzenamine

| Bromination | Br₂/CH₃COOH | 4-(4-Bromo-5-methyl-1H-pyrazol-1-yl)benzenamine |

Other modifications can involve reactions at the methyl group at the C5 position, such as radical halogenation, although this typically requires harsh conditions. The pyrazole ring itself is generally resistant to ring-opening reactions under standard conditions due to its aromatic stability.

Structural Diversification and Derivatization Strategies of the 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine Scaffold

Synthesis of N-Substituted Derivatives of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

The primary amino group on the benzenamine ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Common strategies include acylation, sulfonylation, and alkylation to generate a library of N-substituted derivatives.

Acylation and Sulfonylation: The nucleophilic character of the aniline (B41778) nitrogen facilitates reactions with various electrophilic reagents such as acyl chlorides, anhydrides, and sulfonyl chlorides. nih.govmdpi.com For instance, the reaction of a pyrazolyl-benzenamine with benzoyl chloride or its derivatives in a suitable solvent and base yields the corresponding N-benzoyl amides. This approach was used to explore the structural requirements for allosteric modulators of the mGluR5 receptor, where various substituted benzamides of a related pyrazolyl amine scaffold were synthesized. nih.gov The structure-activity relationship studies revealed that electronegative substituents on the benzamide (B126) moiety could enhance biological activity. nih.gov Similarly, reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, leads to the formation of sulfonamide derivatives. mdpi.com

Reductive Amination: Another key strategy for N-substitution is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. Subsequent reduction of the imine, typically with a mild reducing agent like sodium borohydride, yields the corresponding secondary or tertiary amine. bohrium.comproquest.com This method allows for the introduction of a wide variety of alkyl and aryl-alkyl groups onto the nitrogen atom. proquest.com

Table 1: Examples of N-Substitution Reactions

Reaction Type Electrophile/Reagent Product Class
Acylation Acyl Halides (e.g., Benzoyl Chloride) Amides
Sulfonylation Sulfonyl Chlorides (e.g., Tosyl Chloride) Sulfonamides

Modification of the Methyl Group on the Pyrazole (B372694) Ring

The methyl group at the C5 position of the pyrazole ring, while generally less reactive than the N-amino group, offers another site for structural modification. Functionalization of this group can influence the steric and electronic properties of the molecule.

Strategies for methyl group modification often involve initial oxidation or halogenation. Oxidation of the methyl group can lead to the corresponding alcohol, aldehyde (pyrazol-5-carbaldehyde), or carboxylic acid. These functionalized intermediates serve as valuable synthons for further derivatization. For example, a pyrazole-carbaldehyde can undergo condensation reactions with various nucleophiles or be used in multicomponent reactions to build more complex heterocyclic systems. mdpi.com The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF, can be employed on activated pyrazole systems to introduce a formyl group (–CHO), providing a synthetic equivalent to methyl group oxidation. nih.gov

Subsequent reactions of these oxidized derivatives can lead to a diverse array of compounds. For example, the pyrazole-4-carbaldehyde has been used as a key intermediate in the synthesis of various pyrazole-derived thiophene (B33073) compounds. nih.gov

Substituent Effects on the Benzenamine Ring

The reactivity and orientation of electrophilic substitution on the benzenamine ring are governed by the electronic effects of the existing substituents: the amino group (-NH₂) and the 1-pyrazolyl group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. libretexts.org Its lone pair of electrons can be delocalized into the benzene (B151609) ring through a resonance effect, increasing the electron density at the ortho and para positions and making the ring significantly more reactive towards electrophiles than benzene itself. libretexts.org

The combined influence of a strongly activating ortho, para-directing amino group and a deactivating ortho, para-directing pyrazolyl group means that electrophilic substitution will be directed to the positions ortho to the amino group (positions 3 and 5 on the benzenamine ring). The powerful activating nature of the amino group typically dominates the reaction's regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of the parent 1-phenylpyrazole (B75819) followed by reduction of the nitro group is a common route to synthesize the aminophenyl-pyrazole scaffold itself. nih.gov

Table 2: Directing Effects of Substituents on the Benzenamine Ring

Substituent Position on Ring Activating/Deactivating Directing Effect
-NH₂ 4 Activating ortho, para

Formation of Hybrid Compounds Incorporating this compound

Hybridization involves covalently linking the this compound scaffold with other chemical moieties, often other pharmacophores, to create a single molecule with potentially synergistic or novel biological activities. The primary amino group is the most common site for such modifications.

Urea (B33335) and Thiourea (B124793) Derivatives: A widely used strategy is the synthesis of urea and thiourea derivatives. These are typically prepared by reacting the primary amine with an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S), respectively. researchgate.netnih.gov This reaction is generally a straightforward nucleophilic addition that proceeds under mild conditions, often at room temperature in a suitable solvent. researchgate.net The diversity of commercially available isocyanates and isothiocyanates allows for the creation of large libraries of hybrid compounds. researchgate.net The urea and thiourea linkages are valuable in drug design as they are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.govnih.gov

Alternative, safer methods for urea synthesis that avoid the use of toxic isocyanates or phosgene (B1210022) have also been developed. These include using phosgene substitutes like N,N'-carbonyldiimidazole (CDI) or reacting amines directly with CO₂ under specific conditions. nih.govrsc.org Thioureas can also be synthesized from primary amines and thiophosgene (B130339) to first generate thiocarbamic chlorides, which then react with another amine. mdpi.com

Exploration of Isomeric Forms and Regioisomers

The synthesis of pyrazoles from asymmetrical precursors can lead to the formation of regioisomers. For the 4-(methyl-1H-pyrazol-1-yl)benzenamine scaffold, the primary regioisomers are the 3-methyl and 5-methyl derivatives.

The regioselectivity of the cyclocondensation reaction that forms the pyrazole ring is a critical factor. nih.gov A common synthesis involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), in this case, 4-hydrazinylaniline (B106500). The reaction of 4-hydrazinylaniline with an asymmetrical diketone like acetylacetone (B45752) can potentially yield both 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine and other isomers. However, to obtain the specific 5-methyl isomer, a precursor like 4-acetyl-5-hydroxy-penta-3-en-2-one would react with 4-hydrazinylaniline.

The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl component. nih.gov For instance, when using a substituted hydrazine like methylhydrazine, the more nucleophilic nitrogen atom typically initiates the reaction, which can control the final position of the substituents on the pyrazole ring. nih.gov In some cases, reactions can produce a mixture of isomers that require separation by techniques like column chromatography. nih.gov The unambiguous identification of each isomer is crucial and is typically achieved using spectroscopic methods like NMR, particularly through heteronuclear multiple bond correlation (HMBC) experiments which can show long-range couplings between the N-methyl protons and the pyrazole ring carbons. nih.gov

Applications in Advanced Materials and Coordination Chemistry

Integration into Functional Materials

The incorporation of the 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine scaffold into larger molecular or polymeric systems allows for the development of functional materials with tailored optical, electronic, and physical properties.

While specific research on polymers derived directly from this compound is emerging, the inclusion of pyrazole (B372694) and aniline (B41778) units into polymer backbones is a known strategy for enhancing material properties. The pyrazole ring is recognized for its thermal stability and resistance to chemical degradation. When integrated into a polymer chain, these characteristics can be imparted to the bulk material. The aniline component provides a pathway for electronic conductivity, particularly when the polymer is doped. The nitrogen lone pair on the aniline can participate in charge delocalization along the polymer backbone, a fundamental requirement for hole transport in conductive polymers. The combination of the stable pyrazole heterocycle and the electronically active aniline group suggests that polymers incorporating this structure could exhibit a favorable balance of durability and electrical conductivity, making them candidates for applications in antistatic coatings, corrosion protection, and organic electronics.

Pyrazole derivatives are prominent in the design of fluorescent dyes and probes due to their high synthetic versatility and favorable photophysical properties. nih.gov The linkage of the pyrazole ring to an aniline group creates a donor-acceptor (D-A) type structure, which is a common motif in fluorescent molecules. The aniline acts as an electron-donating group, while the pyrazole can be part of the π-conjugated system that influences the electronic transitions.

These molecules often exhibit phenomena like Twisted Intramolecular Charge Transfer (TICT), where the fluorescence properties are highly sensitive to the local environment, such as solvent polarity and viscosity. growingscience.com This sensitivity makes them excellent candidates for chemical sensors and biological probes. nih.gov For instance, derivatives have been developed for bioimaging applications, including cell staining and the detection of specific ions or molecules within living cells. nih.gov The modification of the core structure allows for the fine-tuning of absorption and emission wavelengths across the visible spectrum.

Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Derivatives

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Application
Pyrazolo[3,4-b]quinolines~350-400~480-510 (Bluish-Green)OLEDs, Photovoltaics mdpi.com
1,3-Diphenyl-5-aryl-pyrazoline~360-380~415-470 (Blue)Electroluminescence rsc.orgresearchgate.net
Pyrazole-based PET ProbesVaries with conjugateVaries with conjugatePET Imaging nih.gov
Benzimidazole-Pyrazole Dyes~350~400-450Protein Binding Studies growingscience.com

In organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, hole-transport materials (HTMs) are essential for efficient device operation. researchgate.net They facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Aniline derivatives, particularly triphenylamine (B166846) and its analogues, are among the most successful classes of HTMs due to their excellent hole-transport properties and ability to form stable amorphous films. researchgate.netrsc.org

The this compound structure contains the key aniline moiety, which is a strong electron donor capable of stabilizing the positive charge required for hole transport. researchgate.net The incorporation of rigid and bulky groups, such as the pyrazole ring, into HTM structures is a known strategy to increase the glass transition temperature (Tg). A high Tg is crucial for preventing morphological changes and degradation of the material under the heat generated during device operation, thereby enhancing the device's durability and lifespan. researchgate.net The pyrazole group can improve morphological stability while the aniline core provides the necessary electronic function for charge transport. rsc.orgmdpi.com

Table 2: Properties of Representative Aniline-Based Hole-Transport Materials

HTM Base StructureHOMO Level (eV)Glass Transition Temp. (Tg, °C)Key Feature
N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)-5.4 to -5.5~100Widely used benchmark HTM researchgate.net
4-(9H-Carbazol-9-yl)triphenylamine Derivatives-5.2 to -5.5148 - 165High thermal stability researchgate.netmdpi.com
Oligo(aniline) with Aryl Sulfonic Acid Dopant-5.1 to -5.2Not reportedEnhanced ambient stability rsc.org
Triazatruxene-based Materials-5.3 to -5.4>150Enhanced band alignment in solar cells nih.gov

The photophysical properties that make pyrazole derivatives suitable as fluorescent probes also render them useful for electroluminescent (EL) applications, primarily in OLEDs. rsc.org In an OLED, materials are chosen that can emit light efficiently when charge carriers (electrons and holes) recombine within the emissive layer. Pyrazole derivatives have been successfully employed as blue light emitters, a color that has historically been challenging to produce with high efficiency and stability. researchgate.net

The high fluorescence quantum yields and good film-forming properties of certain pyrazole-containing compounds make them attractive for these applications. researchgate.net For example, 1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and characterized for their potential in OLEDs, demonstrating bright bluish-green light emission. mdpi.com Similarly, pyrazoline derivatives have been investigated as emitters in multilayered EL devices, achieving high brightness. rsc.org The this compound scaffold, combining an emissive-capable pyrazole core with a charge-transporting aniline unit, presents a promising structural motif for developing novel materials for electroluminescent devices.

Ligand Chemistry and Metal Complexation of this compound

The presence of multiple nitrogen atoms with available lone pairs of electrons makes pyrazole-based molecules excellent ligands for coordinating with metal ions. This ability has established pyrazoles as a cornerstone in the field of coordination chemistry and has led to the development of numerous metal complexes with diverse structures and applications. researchgate.netresearchgate.net

Pyrazole and its derivatives can coordinate to metal centers in several distinct modes. The most common is monodentate coordination through the sp2-hybridized pyridinic nitrogen atom of the pyrazole ring. researchgate.net However, the specific structure of this compound offers more complex possibilities.

Monodentate Coordination: The primary coordination site is the N2 nitrogen of the pyrazole ring, which acts as a neutral donor ligand.

Bidentate Coordination: The molecule has the potential to act as a bidentate chelating ligand. It can coordinate through the pyrazole N2 nitrogen and the nitrogen of the aniline's amino group. This would form a stable chelate ring with a transition metal ion.

Bridging Ligand: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers, with each nitrogen atom coordinating to a different metal.

The binding affinity for different transition metals (e.g., copper, cobalt, zinc, iron) depends on factors such as the metal's preferred coordination geometry, the steric hindrance around the binding sites, and the electronic properties of the ligand. repec.orgnih.gov The formation of coordination complexes can dramatically alter the electronic and photophysical properties of the ligand, leading to applications in catalysis, sensing, and the development of magnetic materials. researchgate.netbohrium.com

Table 3: Examples of Coordination Complexes with Pyrazole-Based Ligands

Metal IonLigand TypeCoordination GeometryComplex Nuclearity
Cu(II)3,5-dimethyl-1H-pyrazoleSquare PyramidalMononuclear researchgate.net
Cd(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideDistorted OctahedralMononuclear nih.gov
Co(II)3,5-dimethyl-1H-pyrazole-1-carboxamidineOctahedralMononuclear researchgate.net
Zn(II)Pyrazole-derived tridentate ligandNot specifiedDinuclear researchgate.net
Fe(III)Pyrazole-quinoxaline derivativeOctahedralMononuclear nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand would likely involve the reaction of the benzenamine derivative with a variety of metal salts in a suitable solvent. The coordination of the ligand to the metal center could occur through the nitrogen atom of the pyrazole ring and the amino group on the benzene (B151609) ring, potentially forming stable chelate structures.

General Synthetic Approach: A typical synthesis would involve dissolving this compound and a selected metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, nickel, cobalt, or zinc) in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture would then be stirred, possibly with heating, to facilitate the formation of the complex. The resulting metal complex could then be isolated by filtration or crystallization.

Characterization Techniques: The characterization of any newly synthesized metal complexes would be crucial to determine their structure and properties. Standard analytical techniques that would be employed include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H (amine) and C=N (pyrazole) bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution, although paramagnetic complexes may yield broadened signals.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination number of the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

A hypothetical data table for the characterization of such complexes is presented below.

Hypothetical ComplexMetal IonCoordination SitesProposed GeometryKey IR Peaks (cm⁻¹)
[M(L)₂Cl₂]Ni(II)Pyrazole-N, Amine-NOctahedralν(N-H) shift, ν(C=N) shift
[M(L)₂(NO₃)₂]Cu(II)Pyrazole-N, Amine-NDistorted Octahedralν(N-H) shift, ν(C=N) shift
[M(L)Cl]Zn(II)Pyrazole-N, Amine-NTetrahedralν(N-H) shift, ν(C=N) shift
L = this compound

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyrazole-based ligands are known to exhibit catalytic activity in a variety of organic transformations. While specific catalytic studies on complexes of this compound are not reported, it is plausible that such complexes could be investigated as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Potential Catalytic Reactions:

Oxidation Reactions: The metal complexes could be tested as catalysts for the oxidation of alcohols, alkanes, or alkenes, often in the presence of an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide.

Coupling Reactions: Suzuki, Heck, and Sonogashira coupling reactions are fundamental in organic synthesis for the formation of C-C bonds. Pyrazole-ligated metal complexes, particularly those of palladium, are often effective catalysts for these transformations.

Polymerization: Some transition metal complexes with nitrogen-containing ligands have been shown to be active catalysts for the polymerization of olefins, such as ethylene (B1197577) and propylene.

The catalytic performance of these hypothetical complexes would be evaluated based on factors like conversion of the substrate, selectivity for the desired product, and the turnover number (TON) and turnover frequency (TOF) of the catalyst.

Below is a table outlining potential research findings for the catalytic activity of a hypothetical metal complex.

Reaction TypeCatalystSubstrateProductConversion (%)Selectivity (%)
Suzuki Coupling[Pd(L)₂Cl₂]Phenylboronic acidBiphenyl>95>99
Alcohol Oxidation[Cu(L)₂(NO₃)₂]Benzyl alcoholBenzaldehyde8592
L = this compound

Further research in this area would be necessary to synthesize and characterize these metal complexes and to explore their potential applications in catalysis and materials science.

Crystallography and Solid State Characterization of 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise insights into the molecular structure and packing of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A crystallographic analysis would reveal the fundamental packing symmetries and dimensions of the crystal lattice. This includes:

Crystal System: The classification of the crystal based on its rotational symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group that describes the arrangement of molecules within the unit cell.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ).

Without experimental data, these parameters for this compound remain undetermined.

Molecular Conformation and Bond Geometries in the Solid State

Detailed analysis of the diffraction data would elucidate the exact conformation of the molecule in the crystalline state. This would involve:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: Description of the rotational orientation of different parts of the molecule relative to one another, such as the dihedral angle between the pyrazole (B372694) and benzene (B151609) rings.

This information is crucial for understanding the molecule's preferred spatial arrangement and electronic structure in the solid phase.

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties.

Identification and Characterization of Different Polymorphic Forms

Research in this area would focus on whether this compound can crystallize into different forms under various conditions. Each potential polymorph would be characterized by its unique crystal structure and properties. Currently, there is no published evidence of polymorphism for this compound.

Intermolecular Interactions (e.g., C-H···π, N-H···N Hydrogen Bonds) in Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, key interactions would likely include:

N-H···N Hydrogen Bonds: The amine group (N-H) on the benzenamine moiety could act as a hydrogen bond donor to the nitrogen atoms of the pyrazole ring of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of the aromatic rings could interact with the electron clouds of adjacent pyrazole or benzene rings.

Understanding these interactions is fundamental to crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Influence of Crystallization Conditions on Solid-State Structure

The final solid-state structure of a compound can be highly dependent on the conditions under which it is crystallized. Factors that would be investigated include:

Solvent: The choice of solvent can influence which polymorph is favored.

Temperature: The rate of cooling and the crystallization temperature can affect crystal growth and form.

Supersaturation: The concentration of the solution can impact nucleation and crystal habit.

Systematic studies on the crystallization of this compound would be necessary to map out the relationship between these conditions and the resulting solid-state structure.

Future Research Directions and Outlook for 4 5 Methyl 1h Pyrazol 1 Yl Benzenamine

Development of Sustainable and Greener Synthetic Protocols

The advancement of organic synthesis is increasingly benchmarked by its environmental compatibility. Future research should prioritize the development of sustainable methods for synthesizing 4-(5-methyl-1H-pyrazol-1-yl)benzenamine and its derivatives, moving away from conventional methods that may involve harsh conditions or hazardous reagents. The focus should be on protocols that improve efficiency and minimize waste, aligning with the principles of green chemistry.

Promising research avenues include the adoption of energy-efficient techniques and eco-friendly reaction media. Methodologies such as visible-light-promoted synthesis offer a catalyst-free and cost-effective approach, often proceeding with high functional group tolerance. nih.gov Similarly, ultrasound-promoted synthesis, or sonochemistry, can significantly shorten reaction times using water as a solvent. nih.govresearchgate.net The exploration of novel nanocatalysts, particularly those based on layered double hydroxides (LDHs), has shown success in the synthesis of related pyrazole (B372694) derivatives in benign solvent systems like water/ethanol, with the added benefit of catalyst reusability. nih.gov Microwave-assisted synthesis, especially under solvent-free conditions, presents another powerful tool for accelerating reactions and improving yields. researchgate.net

Table 1: Comparison of Green Synthetic Protocols for Pyrazole Synthesis
ProtocolEnergy SourceTypical SolventKey AdvantagesReference
Visible-Light PromotionVisible LightOften solvent-freeCatalyst-free, cost-effective, high functional group tolerance nih.gov
SonochemistryUltrasoundWaterRapid reaction times, use of water as a green solvent nih.govresearchgate.net
NanocatalysisConventional HeatingWater/EthanolHigh yields, mild conditions, catalyst is reusable nih.gov
Microwave IrradiationMicrowavesSolvent-free or minimal solventExtremely short reaction times, high efficiency researchgate.net

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods (NMR, IR, Mass Spectrometry) are crucial for structural confirmation, the future of characterizing this compound lies in the application of advanced techniques to probe its dynamic behavior. Understanding the molecule's conformational dynamics, excited-state properties, and intermolecular interactions is key to designing new functional materials.

Future studies could employ techniques like time-resolved fluorescence and transient absorption spectroscopy to investigate the photophysical processes that occur upon light absorption. This is particularly relevant if the molecule is to be used in photochromic or other light-sensitive materials. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties, such as UV-vis spectra, providing a powerful synergy between theoretical and experimental approaches. nih.gov Mechanistic studies on related compounds have investigated dynamic cellular processes like reactive oxygen species accumulation and lipid peroxidation, suggesting that advanced spectroscopic methods could be used to monitor similar dynamic chemical processes in non-biological systems. nih.gov

Deepening Theoretical Understanding through Multiscale Modeling

Computational chemistry offers an indispensable toolkit for predicting molecular properties and guiding experimental design. For this compound, a deeper theoretical understanding can be achieved through multiscale modeling, from quantum mechanical calculations to molecular dynamics simulations.

Density Functional Theory (DFT) calculations have proven effective for related pyrazole structures, enabling the optimization of molecular geometries and the prediction of electronic and spectroscopic properties. nih.gov Such calculations can elucidate frontier molecular orbital energies (HOMO-LUMO gaps), charge distributions, and molecular electrostatic potential, which are fundamental to understanding the molecule's reactivity. nih.gov For instance, DFT has been used to predict the nonlinear optical (NLO) properties of pyrazoline derivatives, identifying them as potential candidates for NLO materials. nih.gov Beyond the single-molecule level, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, though often used in drug discovery, provide a framework for understanding the interactions between the pyrazole core and other molecules or materials, which is crucial for developing functional materials and advanced chemical systems. nih.govekb.eg

Table 2: Applications of Theoretical Modeling in Pyrazole Research
Modeling TechniquePredicted Properties/ApplicationsReference
Density Functional Theory (DFT)Molecular geometry, spectroscopic properties, frontier orbital energies, NLO properties nih.gov
Molecular DockingIntermolecular binding modes and affinities nih.govekb.eg
In Silico ADME/Drug-LikenessPharmacokinetic properties (e.g., lipophilicity) based on molecular structure nih.govmdpi.com

Expanding the Scope of Non-Biological Applications in Functional Materials

The inherent structural and electronic properties of the pyrazole nucleus make it an attractive component for a variety of functional materials, extending far beyond its traditional use in medicinal chemistry. mdpi.com Future research should focus on integrating this compound into novel non-biological systems.

One promising area is in coordination chemistry, where pyrazole derivatives serve as versatile ligands for metal complexes. researchgate.net These complexes can have applications in catalysis. mdpi.com The aromatic nature and potential for electronic modification of the this compound structure also make it a candidate for materials with interesting optical properties. Research into related pyrazoles has indicated potential for applications in organic photochromism and as nonlinear optical (NLO) materials, which are vital for optical data storage and telecommunications technologies. mdpi.comnih.gov

Investigation of Novel Heterocyclic Hybrids for Advanced Chemical Systems

Molecular hybridization, the strategy of combining two or more distinct heterocyclic scaffolds into a single molecule, is a powerful approach for creating advanced chemical systems with enhanced or entirely new properties. The this compound core is an ideal platform for the construction of such hybrids.

Table 3: Examples of Heterocyclic Hybrids Based on Pyrazole Scaffolds
Core ScaffoldLinked HeterocycleResulting Hybrid SystemReference
PyrazoleThiazolePyrazole-Thiazole Hybrid nih.gov
PyrazoleOxadiazolePyrazole-Oxadiazole Hybrid nih.gov
Pyrazole1,3,5-TriazinePyrazole-Triazine Hybrid researchgate.net
IndeneOxadiazineIndene-Oxadiazine Hybrid ekb.eg

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-methyl-1H-pyrazol-1-YL)benzenamine?

A common method involves nucleophilic substitution or condensation reactions. For example, reacting 5-methylpyrazole with a halogenated benzenamine derivative (e.g., 4-fluorobenzenamine) in a polar aprotic solvent like DMF, using a strong base such as sodium hydride to deprotonate the pyrazole nitrogen. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yield . Post-synthesis purification typically employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1H^1H-NMR confirms substituent positions via aromatic proton splitting patterns. For instance, the benzenamine protons appear as a singlet near δ 6.8–7.2 ppm, while pyrazole protons resonate as a doublet or triplet in δ 5.5–6.5 ppm .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z 188.106 for C₁₀H₁₂N₃) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

Slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol) at 4°C promotes crystal growth. Pre-saturation with molecular sieves removes excess solvent. Crystals are mounted on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å), and data processed using SHELX .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?

  • Disorder : Use PART commands in SHELXL to model split positions, refining occupancy ratios with free variables .
  • Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. HKLF5 format handles twinned data, and the Hooft parameter evaluates refinement quality .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?

Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings from N–H···N interactions between the benzenamine NH₂ and pyrazole N. Mercury software visualizes these networks, while topology analysis (e.g., using TOPOS) classifies framework dimensionality (2D/3D) .

Q. What methodologies assess its potential biological activity (e.g., anticonvulsant properties)?

  • In vitro assays : MTT tests on neuronal cell lines (e.g., SH-SY5Y) under oxidative stress. IC₅₀ values correlate with dose-dependent neuroprotection .
  • Molecular docking : AutoDock Vina screens against epilepsy targets (e.g., GABA receptors). PyMol visualizes binding poses, with scoring functions prioritizing ΔG < -7 kcal/mol .
  • ADMET prediction : SwissADME predicts bioavailability (TPSA < 60 Ų) and BBB penetration (logBB > 0.3) .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

  • Validation : Cross-check docking results with site-directed mutagenesis (e.g., alanine scanning) to confirm key residues .
  • SAR studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the pyrazole ring) to refine QSAR models .
  • Kinetic assays : Surface plasmon resonance (SPR) quantifies binding affinity (K_d) discrepancies between in silico and in vitro results .

Methodological Notes

  • Key citations : SHELX , graph set analysis , and anticonvulsant studies are prioritized for methodological rigor.

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